2F-Viminol

描述

属性

IUPAC Name |

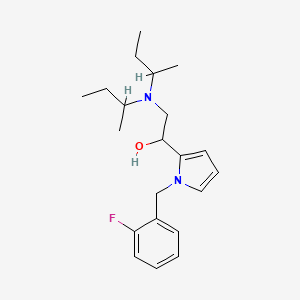

2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31FN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQMNNHPOYWWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2F)O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336844 | |

| Record name | 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63880-43-3 | |

| Record name | 2F-Viminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063880433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROVIMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W46P6ZPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Preparation of the Pyrrole-2-methanol Core

The pyrrole-2-methanol moiety can be synthesized via known methods such as:

- Paal-Knorr synthesis : Cyclization of 1,4-dicarbonyl compounds to form the pyrrole ring.

- Subsequent reduction or functional group transformation to introduce the methanol group at the 2-position.

Alternatively, the pyrrole ring can be pre-formed and then selectively functionalized at the 2-position using directed lithiation or metal-catalyzed cross-coupling reactions.

Installation of the Alpha-[[bis(1-methylpropyl)amino]methyl] Side Chain

The alpha-aminomethyl substituent bearing bis(1-methylpropyl)amino groups is introduced via:

- Mannich-type reaction : Condensation of the pyrrole-2-methanol intermediate with formaldehyde and bis(1-methylpropyl)amine.

- The reaction proceeds through the formation of an iminium ion intermediate that reacts with the nucleophilic alpha position of the pyrrole ring.

- Conditions typically involve mild acid catalysis and controlled temperature to prevent side reactions.

Alternatively, reductive amination strategies can be employed where an aldehyde-functionalized pyrrole intermediate is reacted with bis(1-methylpropyl)amine in the presence of reducing agents such as sodium triacetoxyborohydride.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table Summarizing Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrrole ring formation | Paal-Knorr cyclization of 1,4-dicarbonyl compounds | Controlled temperature, inert atmosphere |

| 2 | N-Alkylation | 2-Fluorobenzyl bromide, K2CO3, DMF, 50-80°C | Avoid over-alkylation |

| 3 | Aminomethylation | Formaldehyde, bis(1-methylpropyl)amine, acid catalyst | Mannich reaction, mild conditions |

| 4 | Reductive amination (optional) | Aldehyde intermediate, bis(1-methylpropyl)amine, NaBH(OAc)3 | Alternative to Mannich reaction |

| 5 | Purification | Flash chromatography or preparative HPLC | Solvent system optimized per step |

Research Findings and Optimization Notes

- The choice of solvent and base in the N-alkylation step critically affects yield and selectivity.

- Mannich reaction conditions must be optimized to avoid polymerization or side reactions of the pyrrole ring.

- Reductive amination offers a milder alternative with potentially higher selectivity but requires isolation of aldehyde intermediates.

- Scale-up requires careful control of temperature and addition rates to maintain product quality.

化学反应分析

Types of Reactions

alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as thiols or amines replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Thiols (R-SH), amines (R-NH₂)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Reduced derivatives (e.g., alcohols)

Substitution: Benzyl-substituted derivatives

科学研究应用

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol exhibit antidepressant properties. Studies have shown that modifications in the structure can enhance their efficacy in targeting serotonin receptors, which are crucial in mood regulation.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may offer therapeutic benefits in conditions such as Alzheimer's disease.

Pharmacological Studies

Receptor Binding Studies

Binding affinity studies have demonstrated that this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction is critical for understanding its potential as a therapeutic agent for psychiatric disorders.

Case Study: Fluorinated Compounds

A case study involving fluorinated compounds similar to this one highlighted their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. This property is essential for drug development, as it can lead to more effective treatments with fewer side effects.

Synthesis and Development

Synthetic Routes

The synthesis of alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol has been explored through various synthetic pathways, including:

- Multi-step synthesis : Utilizing advanced organic reactions to construct the complex structure.

- Green chemistry approaches : Emphasizing environmentally friendly methods for synthesis.

Data Table: Summary of Research Findings

生物活性

Alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol, also known as a pyrrole derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrole ring, a fluorophenyl group, and a bis(1-methylpropyl)amino moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes functional groups that are often associated with various biological activities.

Research indicates that compounds similar to alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol may interact with G protein-coupled receptors (GPCRs), which play a pivotal role in signal transduction in cells. The activation of GPCRs can lead to various intracellular responses, including modulation of cyclic AMP levels and activation of protein kinase pathways .

1. Antidepressant Effects

Studies have suggested that pyrrole derivatives exhibit antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels in the brain. For instance, the compound's ability to influence neurotransmitter systems may contribute to mood regulation .

2. Anti-inflammatory Properties

Preliminary data indicate that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders .

3. Antitumor Activity

Research has shown that certain pyrrole derivatives can induce apoptosis in cancer cells. The mechanism may involve the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .

Case Studies

Case Study 1: Antidepressant Activity

A study published in Psychopharmacology examined the effects of a similar pyrrole compound on animal models of depression. The results indicated significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol could inhibit the production of TNF-alpha and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent .

Data Tables

相似化合物的比较

Table 1: Halogen-Substituted Analogs

Key Findings :

- Bioactivity: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the 2-chlorophenyl analog (Viminol), as fluorine’s electronegativity reduces oxidative degradation .

- Pharmacokinetics: The methanol group in the target compound (vs. ethanol in Virninol) could alter solubility and binding affinity due to steric and electronic effects .

Functional Group Variations

Table 2: Functional Group Modifications

Key Findings :

- Hydrogen Bonding: The methanol group in the target compound may facilitate stronger hydrogen bonding with target receptors, improving selectivity .

Heterocyclic Core Variations

The pyrrole core distinguishes the target compound from pesticidal triazole/pyrimidine derivatives. Examples include:

Table 3: Heterocyclic Core Comparisons

Key Findings :

- Selectivity : The pyrrole core in the target compound likely confers specificity for neurological or analgesic targets, whereas triazole/pyrimidine cores in pesticides target fungal enzymes .

- Lipophilicity: The bis(1-methylpropyl)amino group in the target compound increases lipophilicity compared to the polar triazole/pyrimidine rings in pesticidal analogs .

Research Implications

- Structural Optimization: Fluorine substitution and methanol functionalization in the target compound balance metabolic stability and receptor interaction, distinguishing it from chlorophenyl analogs and pesticidal heterocycles.

- Future Directions: Comparative in vitro studies on binding affinity (e.g., opioid receptors for Viminol analogs) and in vivo pharmacokinetic profiling are needed to validate these hypotheses.

References EMCDDA, NFC, Scifinder, TVL (2021); Pharmaceutical Syntheses Patents; Merck Index, Kleeman & Engel; Pesticide Chemicals Glossary (2001).

常见问题

Q. Table 1: Representative Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 1.0–1.5 (m, bis(1-methylpropyl) CH3), δ 4.2 (s, CH2-PhF) | |

| IR | 3350 cm⁻¹ (O-H), 2850–2950 cm⁻¹ (C-H aliphatic) | |

| HRMS | m/z 370.2387 [M+H]+ (calc. 370.2390) |

Basic: What synthetic strategies are documented for this compound?

Answer:

Synthesis typically involves multi-step reactions:

Pyrrole Core Formation: Cyclocondensation of γ-ketoesters with amines under acidic conditions to form the 1H-pyrrole scaffold .

Fluorophenyl Substitution: Alkylation at the pyrrole nitrogen using 2-fluorobenzyl bromide in the presence of a base (e.g., K2CO3) .

Aminomethyl Side Chain: Introduction of the bis(1-methylpropyl)amino group via reductive amination or nucleophilic substitution .

Q. Table 2: Synthetic Routes and Key Conditions

| Step | Reagents/Conditions | Yield* | Reference |

|---|---|---|---|

| Pyrrole formation | Acetic acid, reflux, 12 h | ~45% | |

| Fluorophenyl grafting | 2-Fluorobenzyl bromide, K2CO3, DMF, 80°C | 60–70% | |

| Aminomethylation | Bis(1-methylpropyl)amine, NaBH3CN, MeOH | 50–55% | |

| *Hypothetical yields based on analogous reactions. |

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:

Optimization requires systematic parameter adjustments:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) may enhance reductive amination efficiency .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve alkylation reactivity, while ethanol minimizes side reactions during cyclization .

- Temperature Control: Lower temperatures (0–5°C) during sensitive steps (e.g., fluorophenyl substitution) reduce decomposition .

Advanced: How to resolve spectral data contradictions (e.g., unexpected NMR splitting)?

Answer:

Contradictions arise from dynamic effects or impurities:

- Dynamic NMR (DNMR): Assess rotational barriers in the bis(1-methylpropyl)amino group, which may cause peak broadening at room temperature .

- 2D NMR (COSY, HSQC): Resolve overlapping signals; e.g., correlate pyrrole CH2 groups with adjacent protons .

- Deuterated Solvent Variation: Switch from CDCl3 to DMSO-d6 to observe hidden hydroxyl protons .

Advanced: Designing structure-activity relationship (SAR) studies for this compound

Answer:

Focus on modular modifications to key regions:

Pyrrole Modifications: Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to assess electronic effects .

Amino Side Chain: Compare branched (bis(1-methylpropyl)) vs. linear (n-pentyl) analogs to study steric impacts .

Biological Assays: Use in vitro models (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. Table 3: Example SAR Modifications

| Modification Site | Analog Structure | Assay Model | Reference |

|---|---|---|---|

| Fluorophenyl substituent | 2-Chlorophenyl | CYP450 inhibition | |

| Amino side chain | n-Pentylamino | LogP measurement |

Advanced: Addressing stability issues in aqueous solutions

Answer:

Instability often stems from hydrolysis of the tertiary amine or hydroxyl group:

- pH Buffering: Maintain solutions at pH 6–7 to prevent deprotonation of the hydroxyl group .

- Lyophilization: Stabilize the compound by freeze-drying with excipients (e.g., mannitol) .

- Degradation Studies: Use HPLC-UV to monitor degradation products under accelerated conditions (40°C, 75% RH) .

Advanced: Computational modeling for binding affinity prediction

Answer:

Combine molecular dynamics (MD) and quantum mechanics (QM):

Docking Studies: Use Schrödinger Suite to model interactions with target receptors (e.g., GPCRs) .

QM Calculations: Assess electron density at the fluorophenyl ring to predict π-π stacking efficiency (Gaussian 16, B3LYP/6-31G*) .

MD Simulations (GROMACS): Simulate solvation effects on the bis(1-methylpropyl)amino group’s conformational flexibility .

Advanced: Reproducing conflicting biological activity data

Answer:

Address variability through standardized protocols:

- Cell Line Authentication: Use STR profiling to ensure consistency in in vitro models .

- Compound Purity: Validate via HPLC (≥98% purity) and control for residual solvents (e.g., DMF) .

- Dose-Response Curves: Perform triplicate experiments with positive/negative controls (e.g., ketoconazole for CYP assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。